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molecular formula C13H15ClN2O4 B8815652 N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide CAS No. 63163-96-2

N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide

Cat. No. B8815652
M. Wt: 298.72 g/mol
InChI Key: HJVPUVSOKRKPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05672714

Procedure details

In 10 ml of methylene chloride, was dissolved 2.9 g (0.01 mol) of N-(2-chloro-5-nitrophenyl)-α-pivaloylacetic acid amide, which is easily obtained by a reaction of 2-chloro-5-nitroaniline with pivaloylacetic acid ester; and then to this was added, slowly, 1.50 g (0.00525 mol) of 1,3-dibromo-5,5-dimethylhydantoin, on an ice bath, followed by stirring for 1 hour.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[NH:11]C(=O)CC(=O)C(C)(C)C>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[NH2:11]

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])NC(CC(C(C)(C)C)=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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